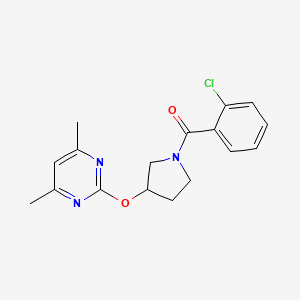

(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-11-9-12(2)20-17(19-11)23-13-7-8-21(10-13)16(22)14-5-3-4-6-15(14)18/h3-6,9,13H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGVFRPSJXFVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-chloro-4,6-dimethylpyrimidine, a related compound, exhibits antiviral activity. This suggests that the compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Mode of Action

Based on the antiviral activity of related compounds, it can be hypothesized that this compound may interfere with the replication machinery of viruses, thereby inhibiting their proliferation.

Biochemical Pathways

Given the antiviral activity of related compounds, it is plausible that this compound may affect pathways related to viral replication and protein synthesis.

Result of Action

Based on the antiviral activity of related compounds, it can be hypothesized that this compound may inhibit viral replication, leading to a decrease in viral load.

Biological Activity

The compound (2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 2034499-43-7 , is of significant interest due to its potential biological activities. This article summarizes the biological activity of this compound based on various research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClN4O2 |

| Molecular Weight | 344.81 g/mol |

| CAS Number | 2034499-43-7 |

| Structure | Chemical Structure |

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes involved in cell signaling pathways, contributing to its antitumor and antimicrobial effects .

- Receptor Modulation : The compound has shown potential as an antagonist at certain receptor sites, particularly AMPA receptors, which play critical roles in synaptic transmission and neuroprotection .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties:

- Growth Inhibition : In vitro studies have reported significant growth inhibition against various cancer cell lines, with GI(50) values indicating potent activity .

- Mechanistic Insights : The compound appears to induce cell cycle arrest in the mitotic phase, thereby preventing cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Case Studies

- Antitumor Efficacy in Cell Lines :

- Neuroprotective Effects :

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

MK-4305’s 5-methyl-2-triazolylphenyl group balances lipophilicity and hydrogen-bond acceptor capacity, optimizing receptor affinity .

Heterocyclic Linkers: The 4,6-dimethylpyrimidin-2-yloxy group in the target compound may improve metabolic stability over JNJ-42847922’s oxadiazolyl group, which is prone to enzymatic hydrolysis . MK-4305’s benzoxazol-2-yl group enhances aromatic stacking interactions with orexin receptors, contributing to its nanomolar potency .

Core Ring Systems :

- The pyrrolidine ring in the target compound and JNJ-42847922 offers conformational flexibility, whereas MK-4305’s diazepane ring provides additional hydrogen-bonding sites for receptor binding .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s 4,6-dimethylpyrimidinyloxy group may confer moderate aqueous solubility (~10 µM) due to polar ether and pyrimidine motifs, outperforming JNJ-42847922 but lagging behind MK-4305’s optimized profile .

- Half-Life : Structural rigidity from the pyrrolidine-pyrimidine system may extend half-life compared to JNJ-42847922 but fall short of MK-4305’s diazepane-based stability .

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

- Methodological Answer : The synthesis of pyrrolidine-containing heterocycles, such as the target compound, often involves metal-mediated Si–C bond cleavage or transition-metal-catalyzed coupling. Key approaches include:

- Zirconocene-mediated multicomponent coupling : Utilize Si-tethered diynes with nitriles to form pyrrolo[3,2-c]pyridine derivatives via cleavage of C≡N bonds . Sterically hindered nitriles (e.g., t-BuCN) can stabilize intermediates like zirconacyclopropene-azasilacyclopentadiene complexes, enabling selective heterocycle formation .

- Palladium-catalyzed C–Si bond activation : For example, Pd-catalyzed coupling of 2-silylaryl bromides with alkynes to construct benzosiloles, a strategy adaptable for pyrrolidine derivatives .

- Silver-catalyzed silylene transfer : Cyclohexene silacyclopropane reacts with aldehydes or alkynes under Ag catalysis to form silacycles, which can be functionalized further .

Critical Intermediates : Silacyclobutanes, zirconacyclobutene-silacyclobutenes, and azasilacyclopentadienes are pivotal intermediates requiring strict control of steric and electronic environments .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring connectivity, pyrimidinyl ether linkage, and chlorophenyl substituent .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>99%) under reverse-phase conditions with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidin-3-yloxy configuration) using single-crystal analysis .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns consistent with the methanone backbone .

Q. What safety precautions are critical during synthesis?

- Methodological Answer :

- Air-sensitive reagents : Handle silacyclopropanes and zirconacycles under inert atmosphere (N/Ar) due to rapid oxidation .

- Ventilation : Use fume hoods for reactions releasing volatile nitriles or silanes (e.g., t-BuCN) .

- Protective equipment : Wear nitrile gloves and safety goggles to avoid skin/eye contact with corrosive intermediates (e.g., chlorophenyl derivatives) .

Advanced Research Questions

Q. How can contradictions in reaction outcomes be resolved when varying catalysts or substrates?

- Methodological Answer : Conflicting data often arise from divergent mechanistic pathways. For example:

- Metal-dependent mechanisms : Zinc activates alkyl aldehydes via coordination, while copper facilitates transmetallation in α,β-unsaturated aldehyde insertions. Use kinetic studies (e.g., rate profiling) and DFT calculations to elucidate pathways .

- Steric vs. electronic effects : Bulky nitriles (e.g., i-PrCN) halt reactions at intermediate stages, whereas smaller nitriles (e.g., MeCN) proceed to full heterocycle formation. Conduct Hammett analysis to quantify substituent effects .

Table 1 : Catalyst-Substrate Interactions in Heterocycle Formation

| Catalyst | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Pd | 2-Silylaryl bromides | Benzosiloles | |

| Rh | Trialkylsilyl groups | Benzosiloles (mild conditions) | |

| Ag | Cyclohexene silacyclopropane | Silacyclobutanes |

Q. What strategies optimize stereoselectivity in pyrrolidinyloxy linkages?

- Methodological Answer :

- Chiral ligands : Employ enantiopure phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings to induce axial chirality .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the pyrrolidine oxygen, favoring trans-configured ethers .

- Temperature control : Lower temperatures (−40°C) reduce epimerization risks during silacyclopropane ring-opening .

Q. How do steric/electronic properties of substituents influence reaction pathways?

- Methodological Answer :

- Steric hindrance : Bulky 4,6-dimethylpyrimidin-2-yl groups slow down nucleophilic substitution at the pyrrolidine oxygen, necessitating elevated temperatures (80–100°C) .

- Electronic effects : Electron-withdrawing groups (e.g., Cl on phenyl) increase electrophilicity of the methanone carbonyl, accelerating nucleophilic additions. Use Hammett σ values to predict reactivity .

Q. What analytical approaches resolve ambiguities in mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.